N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Intramolecular Diels-Alder Furan (IMDAF) Reactions : Zubkov et al. (2010) described the IMDAF reaction of furyl)-3,4-dihydroisoquinolines for synthesizing the isoindolo(1,2-a)isoquinoline core, a basic structural element in alkaloids like jamtine and hirsutine. This demonstrates the compound's relevance in synthesizing complex natural products and potential pharmaceuticals (Zubkov et al., 2010).
- Organic Synthesis Applications : Kandinska et al. (2006) explored the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new tetrahydroisoquinolinones. This research highlights the compound's utility in developing pharmacologically interesting molecules (Kandinska et al., 2006).
Potential Biomedical Applications
- Pro-Drug Systems : Berry et al. (1997) investigated 5-nitrofuran-2-ylmethyl derivatives as bioreductively activated pro-drug systems. Their findings suggest the potential of furan derivatives in releasing therapeutic drugs in hypoxic solid tumors, indicating a direction for cancer treatment research (Berry et al., 1997).
- Anticancer and Antibacterial Activities : Bonilla-Castañeda et al. (2022) synthesized a furan-2-carboxamide derivative, demonstrating potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This underlines the compound's significance in drug discovery for various diseases (Bonilla-Castañeda et al., 2022).
Chemical Synthesis Methodologies
- Isoquinoline Ring Synthesis : Barr et al. (1983) provided a new synthesis pathway for the isoquinoline ring, functionalized at C(3) and C(4), using cyclopalladation and insertion reactions. This illustrates the compound's role in developing novel synthetic methods for heterocyclic chemistry (Barr et al., 1983).
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVWWRZYBKTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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